N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E)-1-(4-Chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linker (-NH-N=C-) connecting a pyrazole core to substituted aromatic groups. The pyrazole ring is substituted at the 3-position with a 3-nitrophenyl group and at the 5-position with a carbohydrazide moiety bearing a 4-chlorophenyl ethylidene group. This structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as observed in structurally related compounds .
Properties
CAS No. |
302918-53-2 |
|---|---|
Molecular Formula |
C18H14ClN5O3 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClN5O3/c1-11(12-5-7-14(19)8-6-12)20-23-18(25)17-10-16(21-22-17)13-3-2-4-15(9-13)24(26)27/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+ |
InChI Key |
VPCZBBNDFOPQJL-RGVLZGJSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-chlorobenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carbohydrazide derivatives exhibit significant structural and functional diversity depending on substituent groups. Below is a comparative analysis of the target compound with analogs reported in the literature:
Table 1: Structural and Functional Comparison of Pyrazole Carbohydrazide Derivatives
Key Observations
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The target compound’s 3-nitro and 4-chloro substituents enhance electrophilicity, a feature shared with Compound 26 (), which demonstrated potent anticancer activity. EWGs are critical for stabilizing charge-transfer interactions in enzyme active sites .
- Halogen vs. Alkoxy Groups : Replacement of chloro with methoxy () reduces polarity but may improve membrane permeability. Conversely, thiophene-containing analogs () exhibit strong antibacterial activity, suggesting heterocyclic moieties enhance antimicrobial targeting .
Structural Isomerism: The position of nitro groups significantly impacts activity. For example, 3-nitrophenyl (target compound) vs.
Crystallographic and Synthetic Insights: Single-crystal X-ray studies () confirm the (E)-configuration of hydrazone linkages in related compounds, critical for maintaining planar geometry and hydrogen-bonding networks . Synthesis protocols often involve condensation of carbohydrazides with aldehydes/ketones in ethanol or DMF, with yields ranging from 80–90% for analogs () .
Table 2: Physicochemical Properties of Selected Analogs
Biological Activity
N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique molecular structure, it includes a pyrazole ring and various functional groups, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : C18H14ClN5O3
- Molecular Weight : 383.8 g/mol
- Structure : The compound features a pyrazole ring substituted with chlorophenyl and nitrophenyl groups, enhancing its chemical diversity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . Initial studies suggest that it may inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
A comparative study showed that compounds structurally related to this pyrazole derivative demonstrated significant antibacterial effects, with some achieving over 80% inhibition against standard bacterial strains at specific concentrations .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to modulate specific molecular targets involved in cell proliferation. Preliminary investigations suggest that it may inhibit enzymes critical for tumor growth, leading to reduced cell viability in cancer cell lines. For example, compounds similar to this compound have shown up to 76% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), markers associated with inflammation and cancer progression .
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The compound may interact with enzymes related to cell cycle regulation and apoptosis.
- Receptor Modulation : It could bind to specific receptors, altering signaling pathways that lead to enhanced apoptosis in cancer cells.
Further studies are necessary to fully elucidate these mechanisms and their implications for therapeutic applications.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
